molecular formula C18H15N5O5S2 B2786281 4-[(1,2-benzoxazol-3-yl)methanesulfonamido]-N-(pyrimidin-2-yl)benzene-1-sulfonamide CAS No. 1797283-29-4

4-[(1,2-benzoxazol-3-yl)methanesulfonamido]-N-(pyrimidin-2-yl)benzene-1-sulfonamide

Cat. No.: B2786281
CAS No.: 1797283-29-4
M. Wt: 445.47
InChI Key: KJXVWWNLWSTCIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(1,2-benzoxazol-3-yl)methanesulfonamido]-N-(pyrimidin-2-yl)benzene-1-sulfonamide is a useful research compound. Its molecular formula is C18H15N5O5S2 and its molecular weight is 445.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

The compound, also known as 4-(benzo[d]isoxazol-3-ylmethylsulfonamido)-N-(pyrimidin-2-yl)benzenesulfonamide, belongs to the class of sulfonamides . Sulfonamides are known to exhibit a range of pharmacological activities, such as anti-carbonic anhydrase and anti-dihydropteroate synthetase . These enzymes play crucial roles in various physiological processes, including diuresis, glucose metabolism, thyroid function, inflammation, and intraocular pressure regulation .

Mode of Action

Sulfonamides, including this compound, interact with their targets by inhibiting the enzymes they act upon . For instance, by inhibiting carbonic anhydrase, they reduce the formation of bicarbonate ions and protons from water and carbon dioxide, a reaction crucial for various physiological processes . Similarly, by inhibiting dihydropteroate synthetase, they prevent the synthesis of folic acid, a vital nutrient for many microorganisms .

Biochemical Pathways

The inhibition of carbonic anhydrase and dihydropteroate synthetase affects several biochemical pathways. The reduction in bicarbonate ion formation can impact processes like fluid balance, electrolyte exchange, and pH regulation . The prevention of folic acid synthesis, on the other hand, can inhibit the growth of certain microorganisms, as they rely on this nutrient for their survival and proliferation .

Pharmacokinetics

They are primarily metabolized in the liver and excreted via the kidneys . These properties contribute to their bioavailability and therapeutic efficacy.

Result of Action

The molecular and cellular effects of the compound’s action are primarily related to its inhibitory effects on the enzymes it targets. By inhibiting carbonic anhydrase, it can affect fluid and electrolyte balance, pH regulation, and intraocular pressure . By inhibiting dihydropteroate synthetase, it can prevent the growth of certain microorganisms, providing a basis for its potential use as an antimicrobial agent .

Action Environment

Environmental factors can influence the compound’s action, efficacy, and stability. For instance, factors like pH can affect the compound’s solubility and therefore its absorption and distribution . Additionally, the presence of other substances, such as food or other drugs, can impact its metabolism and excretion .

Properties

IUPAC Name

4-(1,2-benzoxazol-3-ylmethylsulfonylamino)-N-pyrimidin-2-ylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N5O5S2/c24-29(25,12-16-15-4-1-2-5-17(15)28-21-16)22-13-6-8-14(9-7-13)30(26,27)23-18-19-10-3-11-20-18/h1-11,22H,12H2,(H,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJXVWWNLWSTCIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NO2)CS(=O)(=O)NC3=CC=C(C=C3)S(=O)(=O)NC4=NC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N5O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.